molecular formula C18H12F2N4O3S B2603014 N-(4-fluoro-3-nitrophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 941931-11-9

N-(4-fluoro-3-nitrophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide

Cat. No. B2603014
CAS RN: 941931-11-9
M. Wt: 402.38
InChI Key: QNLYYMZIQOIBIX-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential for use in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Metabolic Studies and Pharmacokinetics

  • Metabolism of Flutamide : Research on the metabolism of flutamide, a compound with similarities in structure, has revealed insights into its metabolic pathways and the formation of potentially reactive toxic metabolites. This includes the detection of new metabolites and their implications for drug safety and efficacy (Goda et al., 2006).

Antimicrobial Activity

  • Synthesis and Evaluation of Antimicrobial Agents : Compounds with sulfonamide moieties, similar to the target compound, have been synthesized and evaluated for antimicrobial properties. These studies offer insights into the potential use of such compounds in developing new antimicrobial agents (Darwish et al., 2014).

Chemical Synthesis and Characterization

  • Synthesis of Pyridazin-3-one Derivatives : Research into the synthesis of novel classes of compounds, including pyridazin-3-one derivatives, offers insights into the methodologies that could be applicable for synthesizing and characterizing compounds similar to the target chemical (Ibrahim & Behbehani, 2014).

Pharmacological Evaluation

  • Glutaminase Inhibitors : The design, synthesis, and evaluation of compounds as glutaminase inhibitors, for example, BPTES analogs, provide a framework for understanding how similar compounds might be evaluated for their pharmacological activities, including potential anticancer applications (Shukla et al., 2012).

Molecular Docking Studies

  • Antiviral Potency Against SARS-CoV-2 : Molecular docking studies of compounds with potential antiviral activities against SARS-CoV-2 offer insights into the computational approaches used to evaluate the binding efficiency and potential efficacy of novel therapeutic agents (Mary et al., 2020).

properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N4O3S/c19-12-3-1-11(2-4-12)15-7-8-18(23-22-15)28-10-17(25)21-13-5-6-14(20)16(9-13)24(26)27/h1-9H,10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLYYMZIQOIBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-3-nitrophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide

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